molecular formula C23H32N3Na2O10P B1677722 Phosphoramidon disodium salt CAS No. 164204-38-0

Phosphoramidon disodium salt

Cat. No.: B1677722
CAS No.: 164204-38-0
M. Wt: 587.5 g/mol
InChI Key: OQKHVXFOYFBMDJ-ODIUWQMJSA-L
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Biochemical Analysis

Biochemical Properties

Phosphoramidon Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits immunoreactive-endothelin (IR-ET) release by 10-20% and increases IR-CTF levels in porcine aortic endothelial cells . These results suggest that this compound reduces the IR-ET release by affecting the conversion of big ET-1 to ET-1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cultured endothelial cells, it inhibits the increase of ET-1 and the C-terminal fragment (CTF) of big ET-1. This compound increases big ET-1 secretion . This indicates that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

Preparation Methods

Phosphoramidon Disodium Salt is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a phosphoramidate group. The synthetic route typically involves the following steps :

    Coupling of Amino Acids: The initial step involves the coupling of leucine and tryptophan to form a dipeptide.

    Phosphorylation: The dipeptide is then phosphorylated to introduce the phosphoramidate group.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Properties

IUPAC Name

disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKHVXFOYFBMDJ-ODIUWQMJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N3Na2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164204-38-0
Record name Phosphoramidon disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHOSPHORAMIDON DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Phosphoramidon disodium typically used for in a research setting?

A: While not explicitly stated in the provided abstracts, Phosphoramidon disodium is a known inhibitor of metalloproteases, particularly endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). In the context of the provided research, Phosphoramidon disodium serves as a positive control for elastase inhibition experiments. [, , ] Researchers compare the elastase inhibitory activity of their test substances to that of Phosphoramidon disodium to assess their potential as anti-wrinkle agents.

Q2: What is the significance of elastase activity in skin aging research?

A: Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to the skin. Excessive elastase activity contributes to the degradation of the extracellular matrix (ECM) in skin, leading to wrinkle formation. [, , ] Therefore, substances that can inhibit elastase activity are of interest for their potential anti-wrinkle properties.

Q3: How do researchers assess the elastase inhibitory activity of test substances in comparison to Phosphoramidon disodium?

A: Researchers typically conduct in vitro experiments where they measure the activity of elastase in the presence and absence of the test substance and Phosphoramidon disodium. The results are often compared based on the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This comparison allows researchers to evaluate the relative potency of the test substance as an elastase inhibitor compared to a known standard. [, , ]

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